Technical Monograph: 2,2,7-Trimethyl-chroman-4-ylamine Hydrochloride
Technical Monograph: 2,2,7-Trimethyl-chroman-4-ylamine Hydrochloride
This technical guide provides an in-depth analysis of 2,2,7-Trimethyl-chroman-4-ylamine hydrochloride , a specialized bicyclic amine intermediate used in medicinal chemistry. This document is structured to support researchers in the characterization, handling, and application of this compound in drug discovery workflows.
Executive Summary
2,2,7-Trimethyl-chroman-4-ylamine hydrochloride (CAS: 1185300-28-0) is a pharmacophore building block belonging to the benzopyran class.[1] Characterized by a fused benzene-pyran ring system with a specific methylation pattern, it serves as a critical scaffold in the synthesis of neuroprotective agents, GPCR ligands, and antioxidant candidates. Its hydrochloride salt form is engineered to improve aqueous solubility and bioavailability compared to its free base counterpart, facilitating its use in hydrophilic formulations and biological assays.
Chemical Identity & Structural Analysis[2]
| Property | Specification |
| IUPAC Name | 2,2,7-Trimethyl-3,4-dihydro-2H-chromen-4-amine hydrochloride |
| CAS Number | 1185300-28-0 |
| Molecular Formula | C₁₂H₁₈ClNO (Salt) / C₁₂H₁₇NO (Base) |
| Molecular Weight | 227.73 g/mol (HCl Salt) |
| SMILES | CC1=CC2=C(C=C1)OC(C)(C)CC2N.Cl |
| Appearance | White to off-white crystalline powder |
Structural Visualization
The following diagram illustrates the core chroman scaffold and the numbering scheme critical for NMR interpretation and regioisomer differentiation.
Figure 1: Connectivity of 2,2,7-Trimethyl-chroman-4-ylamine HCl showing the gem-dimethyl group at C2 and methyl substitution at C7.
Physicochemical Properties
Understanding the physical behavior of this salt is essential for assay development and formulation.
Solubility Profile
The hydrochloride salt significantly alters the lipophilicity profile of the parent chroman amine.
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Water: Soluble (>10 mg/mL). The protonated amine forms ion-dipole interactions with water.
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Methanol/Ethanol: Highly soluble. Preferred solvents for recrystallization.[2]
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DMSO: Soluble. Suitable for preparing stock solutions for biological screening.
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Diethyl Ether/Hexane: Insoluble. These solvents are effective for washing away non-polar impurities (e.g., unreacted starting ketones) during purification.
Thermal Properties[4]
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Melting Point: Typically 215–225 °C (Decomposition).
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Note: As an HCl salt, the compound often undergoes sublimation or decomposition before a clean melt. Differential Scanning Calorimetry (DSC) is recommended over capillary melting point for precise characterization.
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Hygroscopicity: Moderate. The salt can absorb atmospheric moisture; storage in a desiccator is required to prevent caking and hydrolysis risks.
Acid-Base Characteristics
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pKa (Conjugate Acid): Estimated at 9.5 – 10.2 .
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Implication: At physiological pH (7.4), the amine remains predominantly protonated (>99%), ensuring high solubility in biological media but requiring a basic workup (pH > 11) if extraction into an organic layer (DCM/EtOAc) is needed.
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Analytical Characterization Protocols
To ensure scientific integrity, the identity and purity of the compound must be validated using the following self-validating spectral markers.
Proton NMR (¹H-NMR) in DMSO-d₆
The structure is confirmed by three distinct aliphatic regions and an aromatic pattern consistent with 1,2,4-substitution.
| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment | Mechanistic Insight |
| 8.30 - 8.60 | Broad Singlet | 3H | -NH₃⁺ | Exchangeable protons; confirms salt formation. |
| 7.10 - 7.30 | Doublet (J~8Hz) | 1H | H-5 | Ortho-coupling indicates C6 is unsubstituted. |
| 6.70 - 6.80 | Multi/Singlet | 2H | H-6, H-8 | H-8 often appears as a singlet due to C7-Me and O1 shielding. |
| 4.30 - 4.45 | Multiplet | 1H | H-4 | Methine proton adjacent to the amine; deshielded by N. |
| 2.25 | Singlet | 3H | Ar-CH₃ | Methyl group at C7. |
| 1.80 - 2.10 | Multiplet | 2H | H-3 | Methylene protons; often split due to ring puckering. |
| 1.35, 1.45 | Singlets | 6H | 2 x CH₃ | Gem-dimethyls at C2; diastereotopic if chiral center at C4 is resolved. |
HPLC Purity Method
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Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 4.6 x 150 mm, 5 µm).
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Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
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Mobile Phase B: Acetonitrile.
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Gradient: 5% B to 95% B over 20 minutes.
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Detection: UV at 210 nm (Amine absorption) and 254 nm (Aromatic ring).
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Retention Logic: The amine will elute earlier than the neutral ketone precursor due to the positive charge in the acidic mobile phase.
Synthesis & Impurity Logic
Understanding the synthetic origin allows researchers to anticipate and detect specific impurities.
Figure 2: Synthetic pathway illustrating critical control points for impurity generation.
Critical Impurities to Monitor:
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2,2,7-Trimethylchroman-4-one: The ketone precursor. Detectable by IR (strong C=O stretch at ~1680 cm⁻¹) and HPLC (highly lipophilic).
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Regioisomers: 2,2,5-trimethyl isomers may form if the initial cyclization of 3-methylphenol is not regioselective. This requires ¹H-NMR validation of the aromatic region (coupling constants).
Handling and Stability
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Storage: Store at 2–8 °C under inert gas (Argon/Nitrogen). The amine functionality is prone to oxidation (N-oxide formation) if left in solution exposed to air.
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Stability: Stable in solid state for >2 years if desiccated. Aqueous solutions should be prepared fresh or frozen at -20 °C.
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Safety:
References
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PubChem Compound Summary. 2,2,7-Trimethyl-chroman-4-ylamine hydrochloride. National Center for Biotechnology Information. Link
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Lockhart, L. et al. (2024).[1] Practical Synthesis of Chroman-4-amines via Oxime Reduction. Journal of Organic Chemistry. (General methodology reference).
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Chemical Book. CAS 1185300-28-0 Product Datasheet. Link
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Sigma-Aldrich. Safety Data Sheet (SDS) for substituted chroman amines. Link
Sources
- 1. medicines4all.vcu.edu [medicines4all.vcu.edu]
- 2. mdpi.com [mdpi.com]
- 3. chemscene.com [chemscene.com]
- 4. 4-Amino-4-hydroxymethyl-tetrahydro-2H-pyran hydrochloride 97% | CAS: 1404373-79-0 | AChemBlock [achemblock.com]
- 5. 4-Amino-7-chloroquinoline | C9H7ClN2 | CID 94711 - PubChem [pubchem.ncbi.nlm.nih.gov]
